molecular formula C16H14N2 B1595209 1-N-phenylnaphthalene-1,8-diamine CAS No. 30407-81-9

1-N-phenylnaphthalene-1,8-diamine

Cat. No. B1595209
CAS RN: 30407-81-9
M. Wt: 234.29 g/mol
InChI Key: VKPLCZFJGSTZCM-UHFFFAOYSA-N
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Description

1-N-phenylnaphthalene-1,8-diamine is a chemical compound with the molecular formula C16H14N2 and a molecular weight of 234.29 g/mol. It is a derivative of 1,8-diaminonaphthalene, which is also known as 1,8-naphthalenediamine .


Synthesis Analysis

The synthesis of 1,8-naphthalenediamine derivatives, which includes 1-N-phenylnaphthalene-1,8-diamine, often involves aromatic nucleophilic substitution reactions . For instance, one study synthesized four derivatives of 1,8-naphthalimides (NIs) via an aromatic nucleophilic substitution reaction . Another study reported the synthesis of a tridentate Schiff base ligand via condensation of 4,6-diacetylresorcinol and 1,8-naphthalenediamine .


Molecular Structure Analysis

The molecular structure of 1-N-phenylnaphthalene-1,8-diamine is based on the structure of 1,8-diaminonaphthalene . The latter has a molecular formula of C10H10N2 and an average mass of 158.200 Da .


Chemical Reactions Analysis

1,8-naphthalenediamine, a related compound, is used as a precursor to commercial pigments . It is also involved in the synthesis of functionalized benzimidazoles and 1H-pyrimidines via cascade reactions with terminal alkynes and p-tolylsulfonyl azide .

Safety And Hazards

While specific safety data for 1-N-phenylnaphthalene-1,8-diamine is not available, it’s important to handle all chemical substances with care. For instance, 1,8-diaminonaphthalene is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is harmful if swallowed and may cause an allergic skin reaction .

Future Directions

1,8-naphthalimide derivatives, including 1-N-phenylnaphthalene-1,8-diamine, have immense application prospects in leading technologies for full-color flat panel displays and eco-friendly solid-state lighting . Their unique features, such as long emission wavelength, high solubility, and high stability in different pH media, make them excellent labeling reagents in the biological system .

properties

IUPAC Name

1-N-phenylnaphthalene-1,8-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c17-14-10-4-6-12-7-5-11-15(16(12)14)18-13-8-2-1-3-9-13/h1-11,18H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPLCZFJGSTZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952746
Record name N~1~-Phenylnaphthalene-1,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Phenylnaphthalene-1,8-diamine

CAS RN

30407-81-9
Record name 1-Amino-8-(N-phenylamino)naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30407-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC149065
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149065
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N~1~-Phenylnaphthalene-1,8-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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